An In-Depth Technical Guide to the Chemical Properties and Applications of 1,8-Dichloroperfluorooctane
An In-Depth Technical Guide to the Chemical Properties and Applications of 1,8-Dichloroperfluorooctane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,8-Dichloroperfluorooctane, with the chemical formula C8Cl2F16, is a halogenated alkane that has garnered interest within the scientific community due to its unique physicochemical properties imparted by the high degree of fluorination.[1][2] This guide provides a comprehensive overview of its chemical and physical characteristics, reactivity, and potential applications, particularly in the realm of medicinal chemistry and drug development. A thorough understanding of these properties is crucial for its effective and safe utilization in research and synthesis.
Physicochemical Properties
The distinct properties of 1,8-Dichloroperfluorooctane stem from the strong carbon-fluorine bonds and the presence of terminal chlorine atoms. These features result in high thermal stability and a unique reactivity profile.
| Property | Value | Source(s) |
| Molecular Formula | C8Cl2F16 | [1][2] |
| Molecular Weight | 470.97 g/mol | [1][2] |
| Melting Point | -13 °C | [3] |
| Boiling Point | 220 °C at 7 mmHg, 115 °C at 299 torr | [3] |
| Density | 1.738 g/cm³ | [3] |
| Appearance | Colorless liquid | [4] |
| Solubility | While specific solubility data in common organic solvents is not readily available in the searched literature, perfluoroalkanes are generally known to be highly soluble in fluorous solvents and have limited solubility in many common organic solvents.[5] It is miscible with water.[4][6] |
Spectroscopic Data
Spectroscopic analysis is essential for the identification and characterization of 1,8-Dichloroperfluorooctane.
Infrared (IR) Spectroscopy
The IR spectrum of 1,8-Dichloroperfluorooctane is dominated by strong C-F stretching vibrations, which are characteristic of perfluorinated compounds. These typically appear in the region of 1100-1300 cm⁻¹. The presence of C-Cl bonds would be expected to show stretching vibrations in the lower frequency region, typically between 600 and 800 cm⁻¹. An available IR spectrum from a commercial supplier confirms the presence of these characteristic peaks.[7] The fingerprint region of the IR spectrum provides a unique pattern for the identification of this specific molecule.[3][8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹⁹F NMR: Due to the high natural abundance and sensitivity of the ¹⁹F nucleus, ¹⁹F NMR is a powerful tool for characterizing fluorinated compounds.[1][2] The spectrum of 1,8-Dichloroperfluorooctane is expected to show distinct signals for the different fluorine environments along the carbon chain. The terminal -CF2Cl groups will have a chemical shift different from the internal -CF2- groups. The chemical shifts for -CF2- groups in perfluoroalkanes typically range from +80 to +140 ppm relative to CFCl₃.[9][10]
-
¹³C NMR: The ¹³C NMR spectrum will provide information on the carbon backbone. Due to the strong electronegativity of the attached fluorine atoms, the carbon signals will be significantly shifted downfield.[6][11][12][13] The signals will also exhibit coupling to the attached fluorine atoms (¹JCF, ²JCF), resulting in complex splitting patterns. The two chemically distinct carbon environments (-CF₂Cl and internal -CF₂-) will give rise to separate signals.
Mass Spectrometry (MS)
The mass spectrum of 1,8-Dichloroperfluorooctane will show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern is expected to be characterized by the loss of chlorine and fluorine atoms, as well as cleavage of the carbon-carbon backbone, leading to a series of perfluoroalkyl fragment ions.[14][15][16][17] The isotopic pattern of the molecular ion and chlorine-containing fragments will be indicative of the presence of two chlorine atoms.
Reactivity and Stability
The chemical behavior of 1,8-Dichloroperfluorooctane is largely dictated by the robust perfluorinated carbon chain and the reactive terminal chlorine atoms.
Thermal Stability
Perfluorinated alkanes are known for their high thermal stability due to the strength of the C-F bond. While a specific decomposition temperature for 1,8-Dichloroperfluorooctane is not available in the searched literature, perfluoroalkylethers, which share structural similarities, have been shown to be stable up to around 355 °C.[18] The presence of C-Cl bonds, which are weaker than C-F bonds, may slightly reduce the overall thermal stability compared to its fully fluorinated counterpart. Thermal decomposition of chlorinated hydrocarbons can proceed at lower temperatures in a fluidized bed reactor compared to a tubular reactor.[4]
Chemical Reactivity
The perfluorinated backbone is generally inert to most chemical transformations. The primary sites of reactivity are the terminal carbon-chlorine bonds. These C-Cl bonds are susceptible to nucleophilic substitution reactions, although the high degree of fluorination can influence the reaction mechanism and rate.[19] Perfluoroalkyl chlorides can act as precursors for the synthesis of other functionalized perfluorinated compounds. For instance, they can be used in the preparation of hydroperfluoroalkanes.[1]
Caption: Potential reaction pathways for 1,8-Dichloroperfluorooctane.
Synthesis
While a detailed, step-by-step experimental protocol for the synthesis of 1,8-Dichloroperfluorooctane was not found in the provided search results, a common route to α,ω-dihaloperfluoroalkanes involves the halogen exchange of the corresponding diacyl dichlorides or the direct halogenation of perfluoroalkanes. One plausible synthetic approach would be the reaction of perfluorooctanedioyl dichloride with a suitable chlorinating agent.
Applications in Drug Development and Research
The incorporation of fluorine and chlorine into organic molecules is a well-established strategy in drug design to modulate various properties such as metabolic stability, lipophilicity, and binding affinity.[10][20] Per- and polyfluoroalkyl substances (PFAS) are utilized in the pharmaceutical industry in various capacities, including as reagents and intermediates in manufacturing processes.[9]
While specific applications of 1,8-Dichloroperfluorooctane in drug development are not extensively documented in the provided search results, its bifunctional nature makes it a potentially valuable building block for the synthesis of more complex fluorinated molecules. It can serve as a linker to connect two molecular entities or as a scaffold to introduce a perfluorinated chain into a target molecule. The high fluorine content can enhance the lipophilicity of a drug candidate, which can be advantageous for crossing biological membranes.
Safety and Handling
1,8-Dichloroperfluorooctane is classified as an irritant, causing skin and eye irritation.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood to avoid inhalation of vapors. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
1,8-Dichloroperfluorooctane is a specialized chemical with a unique set of properties derived from its perfluorinated structure and terminal chlorine atoms. Its high thermal stability and defined reactivity make it a valuable tool for researchers in various fields, including materials science and medicinal chemistry. While further research is needed to fully explore its potential applications, its role as a building block for the synthesis of novel fluorinated compounds holds significant promise.
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